(S,S,R,S)-Orlistat

説明

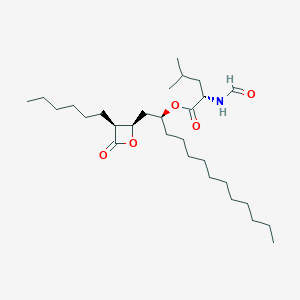

(S,S,R,S)-Orlistat is a synthetic derivative of lipstatin, a potent natural inhibitor of pancreatic lipase. It is primarily used as an anti-obesity drug due to its ability to inhibit the absorption of dietary fats. The compound is characterized by its four stereocenters, which contribute to its specific biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R,S)-Orlistat involves several steps, starting from the natural product lipstatin. The key steps include the selective reduction of the β-lactone ring and the introduction of the stereocenters. The synthetic route typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry at each step.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and the application of advanced techniques for the control of stereochemistry.

化学反応の分析

Hydrolysis of the β-Lactone Ring

The β-lactone ring in orlistat undergoes hydrolysis upon interaction with lipases or aqueous environments, forming a covalent adduct with catalytic serine residues. This reaction underpins its pharmacological activity.

Reaction Pathway:

Key Features:

-

Enzymatic Hydrolysis : In Staphylococcus aureus lipase (SAL), the β-lactone ring opens upon nucleophilic attack by Ser116, forming a covalent ester bond (Fig. 1B) .

-

Non-Enzymatic Hydrolysis : In aqueous solutions, hydrolysis yields two metabolites:

Conditions:

| Parameter | Enzymatic Hydrolysis | Non-Enzymatic Hydrolysis |

|---|---|---|

| pH | 7.0–8.0 (physiological) | 6.5–7.5 |

| Temperature | 37°C | 25–37°C |

| Catalytic Residues | Ser116, His349 (SAL) | Water-mediated |

Esterification and Transesterification

Orlistat’s ester groups participate in reactions under acidic or enzymatic conditions.

Example Reaction:

During synthesis, trifluoroacetic acid (TFA) mediates deprotection steps, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates ester coupling .

Synthetic Steps :

-

Protection : Di-n-butylboryl trifluoromethanesulfonate protects hydroxyl groups.

-

Deprotection : TFA cleaves protecting groups at 10°C.

-

Esterification : EDC activates carboxylates for coupling with alcohols.

Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Deprotection | TFA in CHCl, 10°C | 85–90% |

| Coupling | EDC in CHCl, 20°C | 75–80% |

Interaction with Hydroxylamine

Orlistat’s amide group reacts with hydroxylamine to form hydroxamic acid, enabling spectrophotometric quantification .

Reaction Pathway:

Analytical Validation :

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| λ | 515 nm | 510–520 nm |

| Linearity (R) | 0.9978 | ≥0.9950 |

| Recovery | 98.82–102.3% | 98–102% |

Oxidation and Reduction Reactions

Orlistat’s long alkyl chains and ester groups are susceptible to redox reactions.

Oxidation:

-

Agents : Hydrogen peroxide, KMnO.

-

Products : Carboxylic acids from alkyl chain oxidation.

Reduction:

-

Agents : NaBH, LiAlH.

-

Products : Alcohols from ester reduction.

Metabolic Degradation

In vivo, orlistat undergoes hydrolysis and side-chain cleavage (Fig. 2) :

Metabolites:

| Metabolite | Structure | Activity |

|---|---|---|

| M1 | Hydrolyzed β-lactone | Inactive |

| M3 | N-formyl leucine cleavage product | Inactive |

Pathways:

-

Intestinal Hydrolysis : Mediated by gut lipases.

-

Hepatic Metabolism : Further oxidation and conjugation.

Inhibition of Lipases

Orlistat’s covalent binding to lipases involves:

-

Nucleophilic Attack : Serine residue attacks the β-lactone carbonyl.

-

Transition State Stabilization : Oxyanion hole (Phe17, Met117) stabilizes intermediates .

Structural Insights :

-

Hydrophobic Interactions : Leu18, Phe285, and Val350 anchor orlistat’s alkyl chains.

-

Hydrogen Bonds : His349 and oxyanion hole residues enhance binding.

Stability Under Stress Conditions

Forced degradation studies reveal:

Conditions and Outcomes :

| Stressor | Degradation Products | % Degradation |

|---|---|---|

| Acid (0.1N HCl) | Hydrolyzed esters | 12–15% |

| Base (0.1N NaOH) | β-Lactone cleavage | 20–25% |

| Oxidation (HO) | Oxidized alkyl chains | 8–10% |

科学的研究の応用

(S,S,R,S)-Orlistat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying stereoselective reactions and the synthesis of chiral molecules.

Biology: Investigated for its effects on lipid metabolism and its potential role in the treatment of metabolic disorders.

Medicine: Widely used as an anti-obesity drug and studied for its potential benefits in reducing the risk of cardiovascular diseases.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

(S,S,R,S)-Orlistat exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the breakdown of dietary fats in the intestine. By binding to the active site of the enzyme, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, thereby reducing fat absorption. The molecular targets include the serine residue in the active site of pancreatic lipase, and the pathways involved are related to lipid digestion and absorption.

類似化合物との比較

Similar Compounds

Lipstatin: The natural product from which (S,S,R,S)-Orlistat is derived.

Tetrahydrolipstatin: A hydrogenated analog of lipstatin with similar biological activity.

Cetilistat: Another lipase inhibitor used for the treatment of obesity.

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound has been extensively studied and widely used in clinical settings, making it a well-established therapeutic agent for obesity management.

生物活性

(S,S,R,S)-Orlistat is a potent lipase inhibitor primarily used in the management of obesity. Recent research has expanded its potential applications beyond weight loss, revealing significant biological activities that may contribute to its therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms in anti-tumor therapy, metabolic effects, and interactions with various biological systems.

- Inhibition of Lipases :

-

Anti-Tumor Effects :

- Recent studies have demonstrated that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. For example, it has been shown to increase the expression of cleaved caspase-3 and caspase-9 in ovarian cancer cells, promoting cell death .

- Orlistat also inhibits the AKT/mTOR signaling pathway, which is often upregulated in cancers. By decreasing phosphorylated AKT levels, it reduces tumor cell proliferation and induces apoptosis .

- Impact on Fatty Acid Metabolism :

Case Studies and Clinical Trials

A variety of studies have assessed the efficacy and safety of this compound in different populations:

-

Weight Loss and Metabolic Effects :

A real-world study compared orlistat with liraglutide in obese patients. Results indicated that orlistat led to an average weight loss of 3.3 kg over six months, significantly improving metabolic parameters such as fasting plasma glucose and LDL cholesterol levels . -

Long-Term Efficacy :

In a randomized controlled trial, orlistat was associated with sustained weight loss over two years, with participants maintaining a reduction in body mass index (BMI) and improvements in lipid profiles .

Biological Activity Data Table

Safety Profile

This compound is generally well-tolerated but can cause gastrointestinal side effects such as oily stools and abdominal pain due to its mechanism of action . These effects are typically mild and transient but can lead to discontinuation in some patients.

特性

IUPAC Name |

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432446 | |

| Record name | (S,S,R,S)-Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130193-42-9 | |

| Record name | (S,S,R,S)-Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。